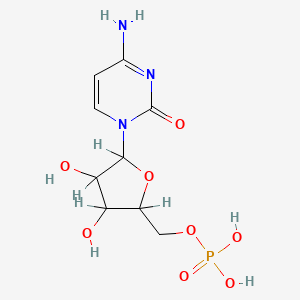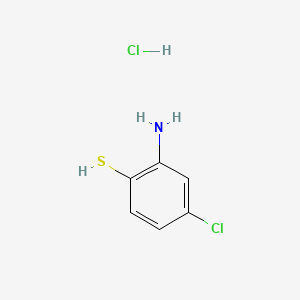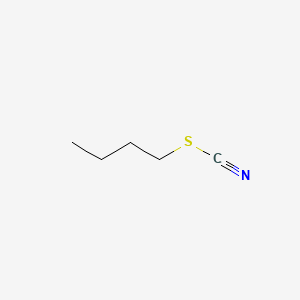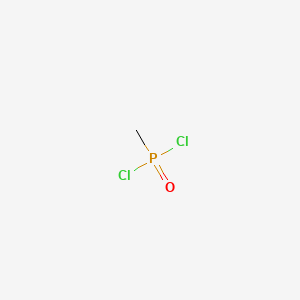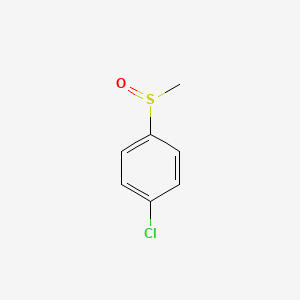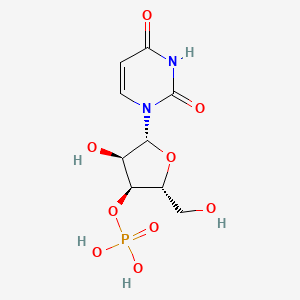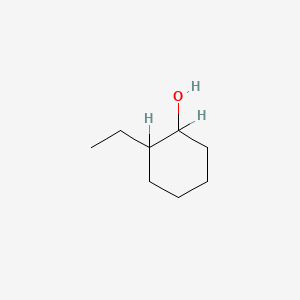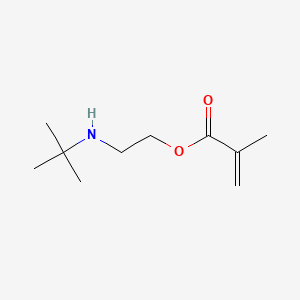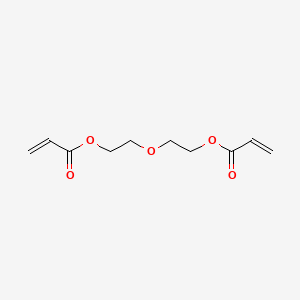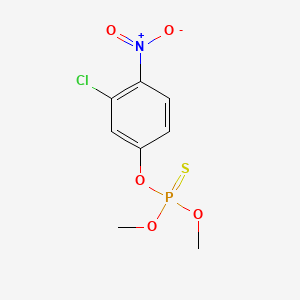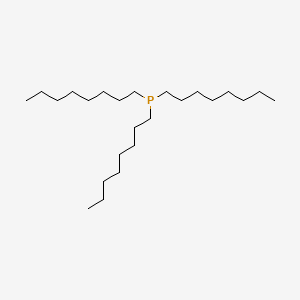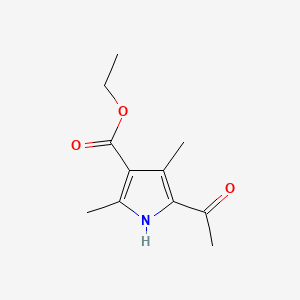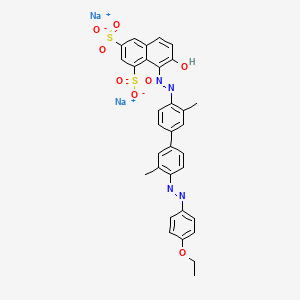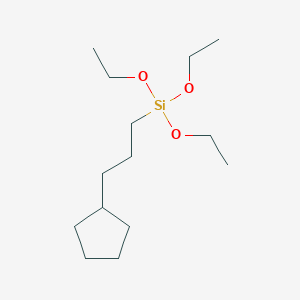
3-(Triethoxysilyl)propyl cyclopentane
Übersicht
Beschreibung
“3-(Triethoxysilyl)propyl cyclopentane” is a chemical compound with the molecular formula C14H26O3Si . It has a molecular weight of 270.4399 .
Molecular Structure Analysis
The molecular structure of “3-(Triethoxysilyl)propyl cyclopentane” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is WILIUQPZJIGQLX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Triethoxysilyl)propyl cyclopentane” include a molecular weight of 270.44 . The compound has a density of 0.99 g/cm3, a boiling point of 115 °C, and a refractive index of 1.4513 .Wissenschaftliche Forschungsanwendungen
Silsesquioxanes as Models for Silica Surfaces Silsesquioxanes are studied as models for silica surfaces, providing insights into the molecular structure and reactivity of silica. The hydrolytic condensation of cyclohexyltrichlorosilane leads to various silsesquioxanes, which are structurally characterized and compared with /beta/-cristobalite and /beta/-tridymite surfaces. These models help in understanding the surface chemistry of silica, including reactions and potential applications in catalysis and materials science (Feher, Newman, & Walzer, 1989).
Cycloaddition Reactions for Organic Synthesis Palladium-catalyzed trimethylenemethane cycloadditions are efficient methods for forming cyclopentanes, essential in pharmaceutical, agrochemical, and materials industries. These reactions, activated by the σ-electron-withdrawing trifluoromethyl group, allow for the formation of exomethylene cyclopentanes, highlighting the versatility of cycloaddition reactions in creating complex molecules with potential applications across various sectors (Trost & Debien, 2015).
Synthesis of Conformationally Restricted Analogues of GABA The unexpected synthesis of trisubstituted cyclopentane derivatives, conformationally restricted analogues of gamma-amino butyric acid (GABA), through the reactions of alkenyl-beta-enamino esters with triethylamine, highlights the synthetic utility of cyclopentanes in neuroscience research. These compounds have potential applications in studying GABAergic neurotransmission and could lead to the development of novel therapeutics (Ferraz et al., 2005).
Design of Thromboxane Receptor Antagonists Cyclopentane-1,3-diones are explored as novel isosteres for the carboxylic acid functional group, demonstrating their potential in drug design. This research shows that cyclopentane-1,3-diones can effectively substitute for carboxylic acid, leading to the development of potent thromboxane A(2) receptor antagonists, indicating the applicability of cyclopentane derivatives in medicinal chemistry and pharmacology (Ballatore et al., 2011).
Antimicrobial Properties of Cyclopentanones The synthesis and screening of 2,5-bis(arylmethylidene)cyclopentanones and their reactions with nitrilimines indicate promising antimicrobial activities against both gram-positive and gram-negative bacteria. This research contributes to the field of antimicrobial drug discovery, showing the potential of cyclopentane derivatives as scaffolds for developing new antimicrobial agents (Girgis, Barsoum, & Samir, 2009).
Safety And Hazards
The safety data sheet for a related compound, N-[3-(Trimethoxysilyl)propyl]ethylenediamine, indicates that it may cause an allergic skin reaction, serious eye damage, and respiratory irritation . It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling such compounds .
Eigenschaften
IUPAC Name |
3-cyclopentylpropyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-4-15-18(16-5-2,17-6-3)13-9-12-14-10-7-8-11-14/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILIUQPZJIGQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1CCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144569 | |
| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Triethoxysilyl)propyl cyclopentane | |
CAS RN |
102056-64-4 | |
| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102056644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



